2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol
Overview
Description
“2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol” is also known as "(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran" . It has a molecular formula of C10H16O and a molecular weight of 152.2334 . Other names for this compound include “Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, (2R,5S)-rel-” and “cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran” among others .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is "InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3" . This indicates the specific arrangement of atoms in the molecule and their connectivity.Scientific Research Applications
Synthesis and Chemical Applications
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals : This compound is used in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. Spiroketals derived from this process exhibited potential as cytotoxic agents against various cancer cell lines, indicating their significance in medicinal chemistry research (Meilert, Pettit, & Vogel, 2004).
Investigations on Heterogeneously Catalysed Condensations of Glycerol : It has been studied in the context of glycerol condensation reactions. This research is significant in exploring new chemical pathways for creating novel platform chemicals, particularly for synthesizing [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).
Synthesis and Base-Catalyzed Transformations : This compound is involved in the synthesis and transformation of various organic molecules. Its reactions lead to the formation of new organic compounds like 2-vinyl-1,3-dioxolane, highlighting its role in organic synthesis (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).
Biological and Pharmacological Research
Synthesis and Biological Evaluation of TNF-alpha Inhibitors : Derivatives of this compound have been synthesized and evaluated as inhibitors of TNF-alpha production. Their pharmacodynamics and potential as therapeutic agents were investigated, illustrating their medical research applications (Matsui et al., 2003).
Antifungal Activity Evaluation : It has been used in the synthesis of compounds that exhibit antifungal activities. This includes research on new isoxazoles and dihydroisoxazoles, which were tested against various fungal species (Chevreuil et al., 2007).
Adrenolytic Activity in Propanolamines : Its derivatives have been synthesized and evaluated for their adrenolytic activity. These studies contribute to understanding the potential therapeutic uses of such compounds in conditions like hypertension and arrhythmias (Groszek et al., 2010).
properties
IUPAC Name |
2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDDEIRQPDPMG-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
188.00 to 192.00 °C. @ 760.00 mm Hg | |
Record name | (±)-cis-Linalyl oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol | |
CAS RN |
5989-33-3 | |
Record name | cis-Linalool oxide (furanoid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5989-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linalool oxide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-α,α,5-trimethyl-5-vinyltetrahydrofuran-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINALOOL OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U90CGE5DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-cis-Linalyl oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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